バニルピルビン酸

概要

説明

Vanillypyruvic acid (VPA) is a naturally occurring organic compound found in many plant species, including vanilla, which is where it gets its name. VPA is a key intermediate in the metabolism of carbohydrates, and it plays an important role in many biochemical and physiological processes. VPA is also used in various scientific research applications, due to its unique properties and wide range of potential applications.

科学的研究の応用

カテコールアミン代謝のバイオマーカー

バニルピルビン酸 (VPA) は、ドーパミン、エピネフリン、ノルエピネフリンなどの神経伝達物質であるカテコールアミンから生じる代謝物です . 尿中VPAの存在はカテコールアミンのレベルを示しており、カテコールアミン代謝に影響を与える状態のバイオマーカーとして役立つ可能性があります。 VPAレベルの上昇は、カテコールアミンを産生する神経芽細胞から発生する小児がんである神経芽腫に関連している可能性があります.

芳香族L-アミノ酸脱炭酸酵素欠損症の診断ツール

VPAレベルは、まれな遺伝性疾患である芳香族L-アミノ酸脱炭酸酵素欠損症(AADC欠損症)の患者では異常なほど高くなる可能性があります。この疾患は、L-DOPAからドーパミンへの変換に影響を与えるため、発達遅延や運動障害を引き起こします。 VPAレベルの測定は、AADC欠損症の診断とモニタリングに役立ちます.

腸内細菌叢の理解

VPAは腸内に存在し、腸内細菌叢の構成によって影響を受ける可能性があります。 VPAと腸内細菌叢の関係を研究することは、腸脳軸とその健康と病気への影響に関する洞察を提供する可能性があります.

神経変性疾患の調査

VPAレベルは、パーキンソン病などの神経変性疾患で変化する可能性があります。 これらの疾患におけるVPAレベルの重要性を理解するためには、さらなる研究が必要です.

食品産業への応用

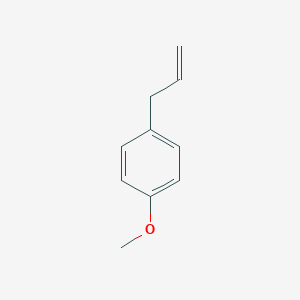

バニルピルビン酸とは直接関係ありませんが、その前駆体であるバニリンは食品産業で広く使用されています。バニリンは、そのフレーバー特性で知られており、食品の保存や包装にも使用されています。 バニリンの合成には、フェルラ酸やオイゲノールなどのバニルピルビン酸に関連する基質が含まれています .

医薬品研究

バニルピルビン酸の特性は、特にバニルピルビン酸と類似のフェノール構造を必要とする化合物の合成において、医薬品研究で活用される可能性があります。 代謝におけるその役割と酵素との潜在的な相互作用は、創薬に役立つ可能性があります.

有機合成

有機化学では、バニルピルビン酸は、より複雑な分子の合成のためのビルディングブロックとして使用できます。 メトキシ基とヒドロキシ基により、さまざまな有機反応において汎用性の高い試薬となります.

分析化学

尿などの生物学的試料中のバニルピルビン酸の定量は、代謝におけるその役割を理解するために不可欠です。 この目的のために、高速液体クロマトグラフィー技術が開発されており、分析化学におけるその重要性を示しています .

作用機序

Target of Action

Vanilpyruvic acid is a metabolite of catecholamine . Catecholamines are neurotransmitters that play a key role in the body’s sympathetic nervous system, which is responsible for the body’s ‘fight or flight’ response .

Mode of Action

As a metabolite of catecholamines, it is likely involved in the metabolic processes of these neurotransmitters .

Biochemical Pathways

Vanilpyruvic acid is part of the catecholamine metabolic pathway . Catecholamines, including dopamine, norepinephrine, and epinephrine, are metabolized into various compounds, including vanilpyruvic acid .

Pharmacokinetics

It has been found in human urine, suggesting that it is excreted through the kidneys .

Result of Action

As a metabolite of catecholamines, it may play a role in the physiological processes regulated by these neurotransmitters .

Action Environment

Like other biochemical compounds, its action and stability could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .

Safety and Hazards

生化学分析

Biochemical Properties

Vanilpyruvic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a catecholamine metabolite, it is involved in the regulation of physiological processes and the development of neurological, psychiatric, endocrine, and cardiovascular diseases

Cellular Effects

It is known that catecholamines, such as dopamine, norepinephrine, and epinephrine, which Vanilpyruvic acid is a metabolite of, have key positions in the regulation of physiological processes . They act as neurotransmitters or hormones at central and peripheral levels .

Molecular Mechanism

As a catecholamine metabolite, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Vanilpyruvic acid is involved in the metabolic pathways of catecholamines . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

特性

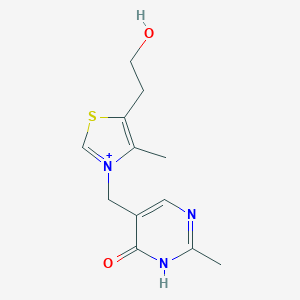

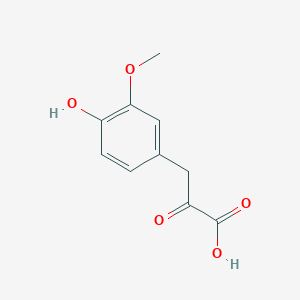

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQHQTMRZPHIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148407 | |

| Record name | Vanilpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanilpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1081-71-6 | |

| Record name | Vanilpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanilpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1081-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vanilpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methoxyphenylpyruvic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS94VB17BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanilpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

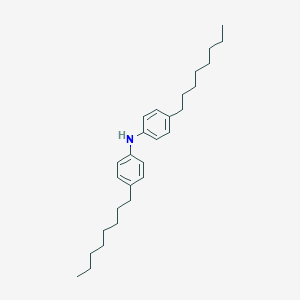

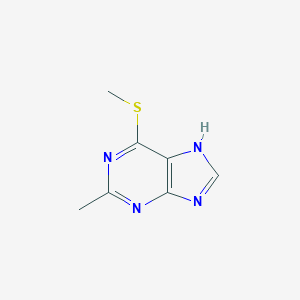

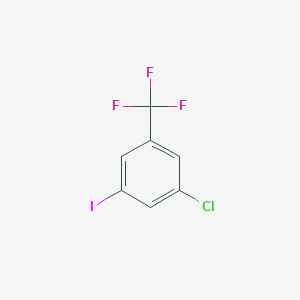

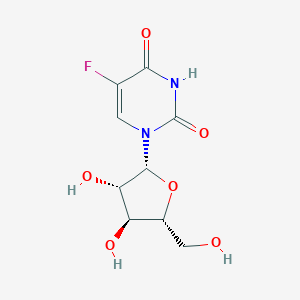

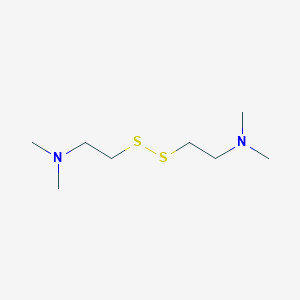

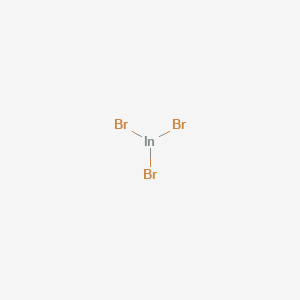

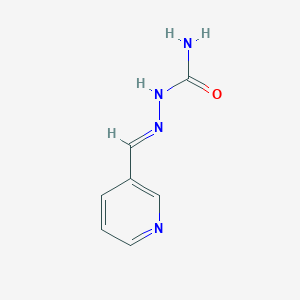

Feasible Synthetic Routes

Q & A

Q1: What is the clinical significance of elevated vanilpyruvic acid levels in urine?

A: Elevated levels of vanilpyruvic acid in urine can be indicative of certain medical conditions. For instance, it has been found in the urine of patients with neuroblastoma [, ]. Additionally, a case study reported elevated vanilpyruvic acid, along with vanillactic acid, in the urine of a child with aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder []. This suggests that vanilpyruvic acid, alongside other markers, might be useful in diagnosing and monitoring such conditions.

Q2: How is vanilpyruvic acid metabolized in the body?

A: Research indicates that vanilpyruvic acid is a metabolite in the breakdown pathway of several compounds, including L-3,4-dihydroxyphenylalanine (L-DOPA) and dopamine. Studies in rats revealed that vanilpyruvic acid is formed from the decarboxylation of 3,4-dihydroxyphenylalanine and can be further reduced to its corresponding lactic acid form []. The route of administration (oral vs. intraperitoneal) influenced the metabolic pathways and the relative amounts of different metabolites [].

Q3: Can you describe a method for measuring vanilpyruvic acid in urine?

A: High-performance liquid chromatography (HPLC) has been successfully employed to determine vanilpyruvic acid levels in urine samples []. The method involves acidifying the urine sample and extracting vanilpyruvic acid using ethyl acetate. After converting the keto form of the acid to its enol form, the sample is analyzed using HPLC with a UV detector at 280 nm. This technique allows for the separation and quantification of vanilpyruvic acid in urine, enabling researchers and clinicians to assess its levels for diagnostic or monitoring purposes.

Q4: Are there any genetic factors known to influence vanilpyruvic acid levels?

A: Yes, mutations in the gene encoding for aromatic L-amino acid decarboxylase (AADC) can lead to the accumulation of vanilpyruvic acid in the body [, ]. AADC deficiency impairs the synthesis of important neurotransmitters, including serotonin and dopamine. This disruption in neurotransmitter production can lead to a build-up of metabolic precursors like vanilpyruvic acid, as seen in the case study of the young girl with AADC deficiency [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。